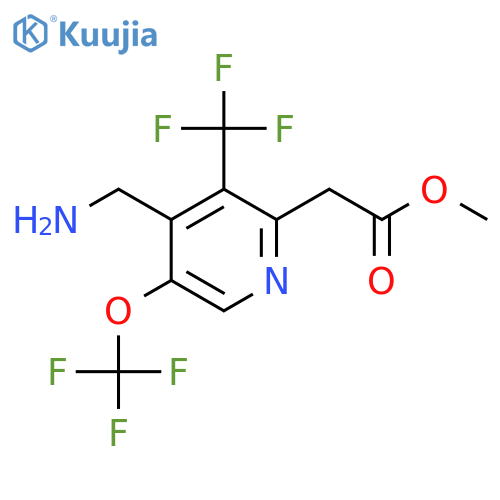Cas no 1806068-78-9 (Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
メチル4-(アミノメチル)-5-(トリフルオロメトキシ)-3-(トリフルオロメチル)ピリジン-2-アセテートは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成において重要な役割を果たします。この化合物の特徴は、分子内にアミノメチル基と2つのトリフルオロメチル/メトキシ基を有する点にあり、これにより高い反応性と生体適合性を併せ持ちます。特に、電子吸引性のトリフルオロメチル基が芳香環に直接結合しているため、求電子置換反応に対して優れた選択性を示します。また、エステル部位はさらなる修飾が可能な官能基として有用です。これらの構造特性から、創薬化学分野での応用が期待される高純度化合物です。

1806068-78-9 structure
商品名:Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
CAS番号:1806068-78-9
MF:C11H10F6N2O3
メガワット:332.199123859406
CID:4844588
Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
-
- インチ: 1S/C11H10F6N2O3/c1-21-8(20)2-6-9(10(12,13)14)5(3-18)7(4-19-6)22-11(15,16)17/h4H,2-3,18H2,1H3
- InChIKey: LKZFRBCGEAUTAE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC(=O)OC)=NC=C(C=1CN)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 387
- トポロジー分子極性表面積: 74.4
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080537-1g |
Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate |
1806068-78-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
1806068-78-9 (Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
